molecular formula C17H16N4OS2 B498966 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide CAS No. 332412-73-4

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide

Cat. No. B498966
CAS RN: 332412-73-4
M. Wt: 356.5g/mol
InChI Key: LFSCSFZFPZAICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 210°C .
  • Boiling Point : Predicted to be around 349.2°C .
  • Density : Estimated at 1.661 g/cm³ .

Scientific Research Applications

Synthesis and Characterization

Synthesis Methods 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide and its derivatives are synthesized through various methods. For instance, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using carbodiimide condensation, a method that is noted for its convenience and speed (Yu et al., 2014). Another synthesis method involves the heterocyclization of precursors of N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides with phenacyl chloride reagents (Abu-Melha, 2021).

Characterization Techniques Characterization of these compounds typically involves various spectroscopic analyses. In one study, the compounds were identified using IR, 1H NMR, and elemental analyses. The intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine was confirmed by single-crystal X-ray diffraction (Yu et al., 2014). In another instance, the synthesized compounds' structural and spectral features were studied using DFT calculations, and the DFT-estimated 1H NMR spectral data exhibited good agreement with the experimental data (Abu-Melha, 2021).

Applications in Cancer Research

Anticancer Screening The compound and its derivatives have been actively studied for their potential anticancer properties. For example, novel N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were synthesized, and their anticancer activities were investigated. Among the tested compounds, one showed promising cytotoxic activity against MCF7 and A549 cancer cell lines, compared with cisplatin (Çevik et al., 2020).

Antioxidant Properties Additionally, the compound has been studied for its antioxidant properties. A series of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides demonstrated significant antioxidant activity, with one compound being identified as a highly efficient candidate due to its radical scavenging ability, comparable to that of ascorbic acid (Lelyukh et al., 2021).

Mechanism of Action

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The inhibition of urease by this compound can disrupt the survival of H. pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of urease is critical for colonization of H. pylori .

Action Environment

The action of this compound can be influenced by environmental factors, such as pH. The conversion of urea to ammonia by urease increases the pH, which is essential for the survival of H. pylori . Therefore, the compound’s efficacy may be affected by the pH of its environment.

Biochemical Analysis

Biochemical Properties

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide has been found to exhibit urease inhibitory activities . Urease is a critical enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound interacts with the active site of the urease enzyme, inhibiting its activity . This interaction is crucial in the treatment of infections caused by bacteria such as Helicobacter pylori .

Cellular Effects

The compound’s urease inhibitory activity has significant effects on various types of cells. By inhibiting urease, the compound disrupts the conversion of urea to ammonia, a process that is essential for the survival of certain bacteria . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the urease enzyme . The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia . This binding interaction leads to changes in gene expression and impacts the overall function of the cell .

Temporal Effects in Laboratory Settings

Given its biochemical properties, it is likely that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its interaction with the urease enzyme, it is likely that the compound plays a role in the metabolism of urea .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzhydrylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c18-16-20-21-17(24-16)23-11-14(22)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSCSFZFPZAICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.